molecular formula C18H16F3N5O B2833597 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1798511-54-2

2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Cat. No.: B2833597
CAS No.: 1798511-54-2
M. Wt: 375.355
InChI Key: PBCPSAHSIONSRH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydrocarboxamide moiety, substituted with a methyl group at position 2 and a trifluoromethylphenyl group at the N-position. Its molecular formula (C19H15F3N6O2) and elemental composition (C: 54.81%, H: 3.36%, N: 20.18%) suggest moderate polarity, as confirmed by analytical data . The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-11-8-16-22-9-12-10-25(7-6-15(12)26(16)24-11)17(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCPSAHSIONSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by functionalization to introduce the 2-methyl and 2-(trifluoromethyl)phenyl groups.

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo ring, potentially converting it to a dihydropyrazolo derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives, including those similar to the compound of interest. The findings showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L against various bacteria.
  • Specific compounds were found to be more potent than cefotaxime, a common antibiotic, indicating the potential for developing new antimicrobial agents based on this scaffold .
CompoundBacterial StrainMIC (μmol/L)
7aBacillus subtilis6
7eSalmonella typhi8
7dChlamydia pneumonia12

Anticancer Activity

The anticancer properties of pyrazolo compounds have been extensively researched, with promising results observed in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a detailed investigation, several derivatives were tested for their cytotoxic effects against cancer cell lines such as K562 and MCF-7. The study revealed:

  • Compounds exhibited IC50 values (concentration required to inhibit cell growth by 50%) ranging from 2.60 to 4.50 μmol/L.
  • Notably, certain derivatives showed equipotent activity compared to established chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
CompoundCell LineIC50 (μmol/L)
7cK5623.00
9eMCF-74.08

Antioxidant Activity

The antioxidant capacity of pyrazolo compounds is another area of interest due to their ability to scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Screening

Research has demonstrated that certain derivatives possess strong antioxidant properties. For instance:

  • Compounds were tested for their ability to inhibit lipid peroxidation in rat brain and kidney homogenates.
  • Several compounds exceeded the antioxidant activity of Trolox, a vitamin E analog used as a standard reference .
CompoundInhibition (%)
7a91.2
9d90.4
Control (Trolox)89.5

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolo and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine 2-methyl, N-(2-trifluoromethylphenyl) 416.36 Not reported Not reported
4n () Pyrazolo[1,5-a]pyrimidine 4-hydroxyphenyl, trifluoromethylphenyl 416.36 Not reported Not reported
1l () Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, cyano, phenethyl 532.49 243–245 Not reported
2d () Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, benzyl 505.47 215–217 Not reported
Triazolo[1,5-a]pyrimidine derivatives () Triazolo[1,5-a]pyrimidine Oxygen acetylhydrazone, chiral centers ~300–400 Not reported Herbicidal, fungicidal activity
725699-03-6 () Tetrahydropyrazolo[1,5-a]pyrimidine Difluoromethyl, carboxylic acid 231.20 Not reported Not reported

Key Observations:

  • Core Structure Influence : The pyrazolo-pyrido-pyrimidine core (target compound) differs from imidazo-pyridine (1l, 2d) or triazolo-pyrimidine () cores, which may alter π-π stacking or hydrogen-bonding interactions in biological systems.
  • Substituent Effects: The trifluoromethyl group in the target compound and 4n () contrasts with nitro or cyano groups in 1l/2d.
  • Physical Properties : The target compound’s molecular weight (416.36) is comparable to 4n but lower than 1l (532.49), suggesting differences in solubility or crystallinity.

Pharmacokinetic and Metabolic Considerations

  • Trifluoromethyl Impact: The trifluoromethyl group in the target compound and Reference Example 107 () may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (vs. carboxylic acid in 725699-03-6, ) likely improves oral bioavailability by reducing ionization at physiological pH .

Biological Activity

The compound 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆F₃N₅O
  • Molecular Weight : 375.3 g/mol
  • CAS Number : 1798511-54-2

The compound features a complex structure that integrates multiple ring systems, including pyrazolo, pyrido, and pyrimidine moieties. This unique configuration is crucial for its biological activity.

Target Enzymes and Pathways

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other kinases involved in various signaling pathways, enhancing its potential as an anticancer agent .

Cellular Effects

The compound has demonstrated significant effects on cellular processes:

  • Induction of Apoptosis : Studies have shown that it activates the intrinsic apoptotic pathway in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It influences various signaling cascades that regulate cell proliferation and survival, making it a candidate for targeted cancer therapies .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited cytotoxic effects at concentrations as low as 5 µg/ml, demonstrating lower activity compared to standard chemotherapeutics like doxorubicin but showing promise for further development .

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest potential applications in:

  • Antifungal Activity : Early investigations indicate some antifungal properties against specific strains.
  • Insecticidal Properties : Compounds with similar trifluoromethyl groups have shown insecticidal activity, suggesting a broader range of biological applications .

Synthesis and Evaluation

A study by researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines to evaluate their biological activity. The derivatives bearing substitutions similar to those found in our compound showed enhanced kinase inhibition and anticancer activities compared to non-substituted analogs .

CompoundActivityTarget
This compoundAnticancerCDK2
Derivative AEnhanced AnticancerEPH receptors
Derivative BModerate AntifungalVarious fungi

Q & A

Q. Basic

  • 1H/13C NMR : Assign chemical shifts to distinguish between the pyrazolo and pyrido rings. For example, the trifluoromethyl group exhibits characteristic downfield shifts (~δ 120–125 ppm in 13C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula accuracy (e.g., calculated vs. observed m/z within ±2 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the dihydropyrimidine ring conformation .

How can computational reaction path search methods enhance the design of novel derivatives?

Q. Advanced

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and energetics of cyclization steps, reducing trial-and-error experimentation .
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) by simulating interactions with active sites .
  • Machine learning : Train models on existing pyrazolo-pyrimidine datasets to predict reaction yields or regioselectivity .

What strategies can resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-response reevaluation : Confirm activity across multiple cell lines or enzymatic assays to rule out cell-specific effects .
  • Metabolic stability testing : Assess whether discrepancies arise from differential metabolism in vitro vs. in vivo .
  • Crystallographic validation : Compare bound vs. unbound structures to verify target engagement mechanisms .

What purification techniques are most effective for isolating this compound post-synthesis?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .
  • HPLC : Apply reverse-phase C18 columns for final purity validation (>95%) .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Q. Advanced

  • Fragment-based design : Synthesize analogs with incremental substitutions (e.g., methyl → ethyl, phenyl → pyridyl) to map electronic and steric effects .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., trifluoromethyl) to biological activity using multivariate regression .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors/donors in the pyrido-pyrimidine core .

How should researchers address conflicting NMR data for diastereomers or tautomeric forms?

Q. Advanced

  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C vs. −40°C .
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to distinguish diastereomers .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .

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